Spectroscopic Characterization of 1H-Indazole, 6-(1-methylethyl)-4-nitro-: A Comprehensive Analytical Framework
Spectroscopic Characterization of 1H-Indazole, 6-(1-methylethyl)-4-nitro-: A Comprehensive Analytical Framework
Executive Summary
For researchers and drug development professionals, the precise structural elucidation of highly functionalized heterocycles is the bedrock of rational drug design. 1H-Indazole, 6-(1-methylethyl)-4-nitro- (commonly known as 6-isopropyl-4-nitro-1H-indazole; CAS: 1000340-87-3) is a critical pharmacophoric building block[1]. The molecule features a strong electronic "push-pull" system: the electron-withdrawing nitro group at C4 and the electron-donating isopropyl group at C6. This guide provides an authoritative, self-validating spectroscopic framework to characterize this specific indazole derivative, detailing the causality behind every experimental choice.
Orthogonal Validation Strategy
To ensure absolute scientific integrity, the characterization of substituted indazoles must not rely on a single analytical technique. We employ an orthogonal validation workflow where regiochemistry, molecular weight, functional group identity, and electronic conjugation are independently verified and cross-referenced.
Caption: Orthogonal spectroscopic validation workflow for indazole characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the definitive tool for confirming the regiochemistry of the 4-nitro and 6-isopropyl substituents on the indazole core[2].
Causality of Experimental Choice: Indazoles with electron-withdrawing nitro groups exhibit strong intermolecular hydrogen bonding, often leading to poor solubility and severely broadened N-H signals in non-polar solvents like CDCl3 . Utilizing DMSO-d6 disrupts these hydrogen bonds, ensuring complete dissolution and providing a sharp, well-resolved N-H proton signal (typically >13 ppm ) due to reduced proton exchange rates[3].
Quantitative Data: Predicted NMR Assignments
| Position | Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling (Hz) | Assignment Logic |
| N1 | 1H | ~13.5 | br s | - | Highly deshielded acidic proton; exchanges with D2O . |
| C3 | 1H | ~8.6 | s | - | Deshielded by adjacent N2 and the C4-NO 2 group[3]. |
| C5 | 1H | ~7.9 | d | 1.5 | Meta-coupling to H7; strongly deshielded by ortho-NO 2 . |
| C7 | 1H | ~7.6 | d | 1.5 | Meta-coupling to H5; shielded relative to H5. |
| C6-CH | 1H | ~3.1 | hept | 6.9 | Methine proton split by two equivalent methyl groups. |
| C6-(CH 3 ) 2 | 1H | ~1.3 | d | 6.9 | Six equivalent methyl protons split by the methine proton. |
| C4 | 13C | ~141.0 | Cq | - | Quaternary carbon bearing the strongly electron-withdrawing NO 2 . |
| C6 | 13C | ~150.0 | Cq | - | Quaternary carbon bearing the alkyl substituent. |
Protocol: High-Resolution 1H and 13C NMR Acquisition
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Sample Preparation: Weigh exactly 15 mg (for 1H ) or 50 mg (for 13C ) of 6-isopropyl-4-nitro-1H-indazole.
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Solvent Selection: Dissolve the sample in 0.6 mL of anhydrous DMSO-d6 containing 0.03% v/v TMS as an internal reference.
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Acquisition ( 1H ): Acquire at 400 MHz or higher. Use a standard pulse sequence (e.g., zg30), 16 scans, and a relaxation delay (D1) of 2.0 seconds to ensure quantitative integration of the isopropyl methyls against the aromatic protons.
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Acquisition ( 13C ): Acquire at 100 MHz or higher using proton decoupling (e.g., zgpg30). Use a minimum of 1024 scans. Set D1 to 2.0 seconds to account for the longer T1 relaxation times of the quaternary carbons (C4, C6, C3a, C7a).
Mass Spectrometry (LC-MS/ESI+)
Mass spectrometry validates the exact mass and provides structural connectivity through collision-induced dissociation (CID).
Causality of Experimental Choice: The indazole ring possesses a basic pyrazole-like nitrogen (N2) that readily accepts a proton. Utilizing an LC mobile phase modified with 0.1% formic acid ensures the analyte is pre-ionized in solution, maximizing the ionization efficiency in positive electrospray ionization (ESI+) to generate a robust [M+H]+ precursor ion[4].
Caption: Proposed ESI+ mass spectrometry fragmentation pathway for 6-isopropyl-4-nitro-1H-indazole.
Quantitative Data: MS Fragmentation
| Ion Type | m/z (Theoretical) | Neutral Loss | Structural Implication |
| [M+H]+ | 206.09 | None | Confirms molecular formula C10H11N3O2 . |
| Fragment 1 | 160.10 | 46 Da ( NO2∙ ) | Characteristic cleavage of the C-NO 2 bond. |
| Fragment 2 | 191.07 | 15 Da ( CH3∙ ) | Cleavage within the isopropyl group. |
| Fragment 3 | 118.05 | 42 Da ( C3H6 ) | Complete loss of the isopropyl moiety as propene. |
Protocol: LC-MS (ESI+) Analysis
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Mobile Phase Preparation: Prepare Mobile Phase A (Milli-Q Water + 0.1% Formic Acid) and Mobile Phase B (LC-MS grade Acetonitrile + 0.1% Formic Acid).
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Sample Injection: Inject of a sample solution (in 50:50 A:B) into a Q-TOF mass spectrometer.
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Ionization Parameters: Set ESI to positive mode. Capillary voltage: 3.5 kV; Desolvation temperature: 350∘C ; Desolvation gas flow: 800 L/hr.
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MS/MS Fragmentation: Isolate the precursor ion ( m/z 206.09) and apply a collision energy of 20-30 eV using argon as the collision gas to induce fragmentation.
Fourier Transform Infrared (FT-IR) Spectroscopy
FT-IR provides orthogonal confirmation of the functional groups, specifically the nitro group and the secondary amine of the indazole ring[5].
Causality of Experimental Choice: Traditional KBr pellet preparation is highly hygroscopic and introduces a broad O-H stretch artifact around 3400 cm−1 , which masks the critical N-H stretching frequency of the indazole ring. Attenuated Total Reflectance (ATR) FT-IR using a diamond crystal requires no sample matrix, preserving the pristine vibrational state of the crystalline solid[5].
Quantitative Data: Key Vibrational Modes
| Wavenumber ( cm−1 ) | Intensity | Vibrational Mode | Diagnostic Significance |
| ~3150 - 3250 | Broad, Medium | N-H Stretch | Confirms the 1H-tautomer; broadened by H-bonding. |
| ~2960, 2870 | Sharp, Weak | C-H Stretch (Aliphatic) | Confirms the presence of the isopropyl methyls. |
| ~1520 | Strong | N=O Asymmetric Stretch | Primary diagnostic peak for the C4-nitro group. |
| ~1340 | Strong | N=O Symmetric Stretch | Secondary diagnostic peak for the C4-nitro group. |
Protocol: ATR FT-IR Acquisition
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Background Scan: Clean the diamond ATR crystal with isopropanol. Acquire a background spectrum (ambient air) using 32 co-added scans at a resolution of 4 cm−1 .
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Sample Application: Deposit 2-3 mg of neat, crystalline 6-isopropyl-4-nitro-1H-indazole directly onto the crystal.
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Compression: Apply consistent pressure using the ATR anvil to ensure intimate optical contact, which is critical for evanescent wave penetration.
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Acquisition & Processing: Acquire the sample spectrum (32 scans, 4 cm−1 resolution) from 4000 to 400 cm−1 . Apply an ATR correction algorithm to adjust for wavelength-dependent penetration depth.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy tracks the electronic transitions of the highly conjugated indazole π -system, which is heavily perturbed by the nitro group[6].
Causality of Experimental Choice: Protic indazoles exist primarily as the 1H-tautomer in solution[6]. Using a polar aprotic solvent like acetonitrile prevents solvent-induced tautomeric shifts while providing a low UV cutoff ( <190 nm ), allowing for the unobstructed observation of the fine structure of the π→π∗ transitions.
Quantitative Data: Electronic Transitions
| λmax (nm) | Transition Type | Structural Origin |
| ~260 | π→π∗ | Primary conjugation of the bicyclic indazole core. |
| ~330 | n→π∗ / CT | Charge transfer (CT) from the electron-rich indazole core to the electron-withdrawing C4-nitro group. |
Protocol: UV-Visible Spectrophotometry
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Solvent Preparation: Degas HPLC-grade acetonitrile to prevent dissolved oxygen from quenching excited states.
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Stock Solution: Prepare a 1.0 mM stock solution of the indazole derivative in acetonitrile.
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Working Dilution: Dilute the stock to a final concentration of to ensure the maximum absorbance (A) remains within the linear dynamic range (0.1 - 1.0 AU) according to the Beer-Lambert Law.
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Baseline Correction: Record a baseline spectrum using a matched pair of 10 mm pathlength quartz cuvettes filled with pure acetonitrile.
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Acquisition: Scan the sample from 190 nm to 500 nm at a scan rate of 1 nm/s .
References
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4-Nitroindazole | C7H5N3O2 | CID 18057 Source: PubChem - NIH URL:[Link]
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Gas-phase infrared spectrum of indazole. Scaled quantum mechanical force field and complete spectrum assignment Source: Journal of the Chemical Society, Faraday Transactions (RSC Publishing) URL:[Link]
-
An infrared spectroscopic study of protonated and cationic indazole Source: Fritz Haber Institute / Elsevier URL:[Link]
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Phototransposition of Indazoles to Benzimidazoles: Tautomer-Dependent Reactivity, Wavelength Dependence, and Continuous Flow Studies Source: PMC - NIH URL:[Link]
-
A Suitable Functionalization of Nitroindazoles with Triazolyl and Pyrazolyl Moieties via Cycloaddition Reactions Source: MDPI URL:[Link]
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. 4-Nitroindazole | C7H5N3O2 | CID 18057 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. fhi.mpg.de [fhi.mpg.de]
- 5. Gas-phase infrared spectrum of indazole. Scaled quantum mechanical force field and complete spectrum assignment - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
- 6. Phototransposition of Indazoles to Benzimidazoles: Tautomer-Dependent Reactivity, Wavelength Dependence, and Continuous Flow Studies - PMC [pmc.ncbi.nlm.nih.gov]
